![molecular formula C7H8N2 B3031276 4-(But-3-yn-1-yl)-1H-imidazole CAS No. 223419-76-9](/img/structure/B3031276.png)
4-(But-3-yn-1-yl)-1H-imidazole
Overview
Description
The compound “4-(But-3-yn-1-yl)-1H-imidazole” seems to be a derivative of imidazole, which is a heterocyclic compound. The “But-3-yn-1-yl” part suggests the presence of a butyne (a four-carbon compound with a triple bond) group .
Synthesis Analysis
While specific synthesis methods for “4-(But-3-yn-1-yl)-1H-imidazole” were not found, a related compound, “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)”, was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Scientific Research Applications
Gas Generators and High-Energy Materials
Imidazole derivatives, including compounds similar to 4-(But-3-yn-1-yl)-1H-imidazole, have been studied for their potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation, contributing significantly to the molecular backbone's energy content, making them suitable for high-energy applications. The structural features of these compounds, particularly the azole rings and functional groups like nitro, amino, and azido, significantly influence their physicochemical properties, offering potential for various applications in material sciences (Srinivas et al., 2014).
Chemosensors for Detection of Ions
Imidazole-based chemosensors have been designed for the reversible detection of ions such as cyanide and mercury. These compounds demonstrate selective sensing capabilities towards specific ions, resulting in changes in fluorescence properties. The detection limits for these sensors are significantly low, indicating high sensitivity. The reversibility and reusability of these sensors highlight their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Dual Solvent-Catalyst in Synthesis
Certain imidazole-based compounds have shown dual solvent-catalyst properties. For instance, 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid has been utilized for the acetylation of various functionalized molecules, demonstrating good yields within short reaction times. The ability to recycle and reuse the catalyst with almost no loss in activity further emphasizes its utility in synthetic chemistry, potentially including the synthesis or modification of 4-(But-3-yn-1-yl)-1H-imidazole derivatives (Khaligh et al., 2019).
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties on materials like mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, indicating their potential as protective agents against corrosion, which can be crucial in industrial applications and material preservation (Prashanth et al., 2021).
Future Directions
While specific future directions for “4-(But-3-yn-1-yl)-1H-imidazole” are not available, the related compound “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)” was used in peptide photoaffinity labeling experiments, suggesting potential applications in investigating the interactions between bioactive peptides and their targets .
properties
IUPAC Name |
5-but-3-ynyl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWFXUHNYJCMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442628 | |
Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yl)-1H-imidazole | |
CAS RN |
223419-76-9 | |
Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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